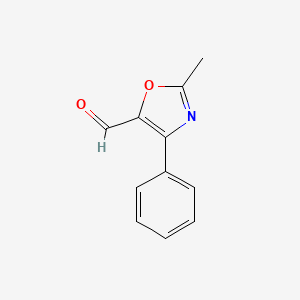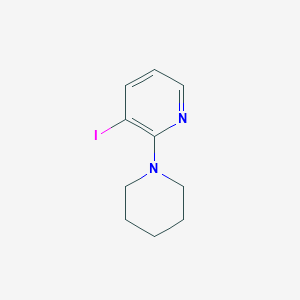
5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one
Descripción general
Descripción
5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one (5-Bromo-MTX) is a small molecule that is of interest to scientists due to its potential applications in scientific research and laboratory experiments. 5-Bromo-MTX is a member of the oxadiazole family, and has been studied for its potential to act as an inhibitor of enzymes, as an antioxidant, and as an antimicrobial agent. The purpose of
Aplicaciones Científicas De Investigación
5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one has been studied for its potential applications in scientific research and laboratory experiments. It has been shown to act as an inhibitor of enzymes, such as the enzyme tyrosinase, which is involved in the production of melanin. This compound has also been studied for its potential to act as an antioxidant and an antimicrobial agent. Additionally, it has been studied for its potential to act as an anti-inflammatory agent and to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as tyrosinase, by binding to the active site of the enzyme and preventing it from functioning properly. Additionally, this compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage. Finally, this compound may act as an antimicrobial agent by interfering with the growth and reproduction of bacteria and other microorganisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. Additionally, it has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage. It has also been studied for its potential to act as an anti-inflammatory agent and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it has a wide range of potential applications, including its use as an inhibitor of enzymes, an antioxidant, an antimicrobial agent, an anti-inflammatory agent, and an inhibitor of cancer cell growth.
However, there are also some limitations to the use of this compound in laboratory experiments. The mechanism of action of the compound is not fully understood, and its effects on humans and other organisms are not yet known. Additionally, the compound has not yet been approved for use as a therapeutic agent, and its long-term safety and efficacy are still unknown.
Direcciones Futuras
The potential future directions for 5-(4-Bromo-3-methoxythien-2-yl)-1,3,4-oxadiazol-2(3H)-one include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications. Additionally, further research is needed to determine the long-term safety and efficacy of the compound, as well as its potential for use as a therapeutic agent. Finally, further research is needed to explore the potential use of this compound in other areas, such as agriculture and food production.
Propiedades
IUPAC Name |
5-(4-bromo-3-methoxythiophen-2-yl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O3S/c1-12-4-3(8)2-14-5(4)6-9-10-7(11)13-6/h2H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOLLVKBWDBACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1Br)C2=NNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



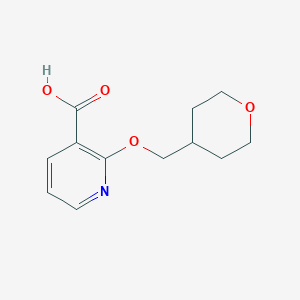

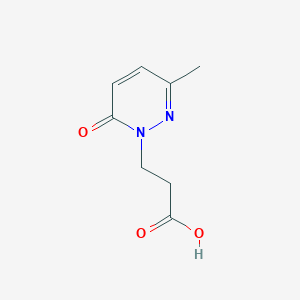
![2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1386481.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1386482.png)
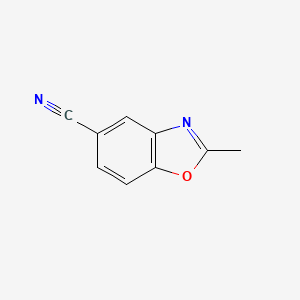

![2-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1386486.png)


